1-(4-Acetylphenyl)-3,3-diethylurea

Physicochemical profiling Drug intermediate comparison Solid-state properties

1-(4-Acetylphenyl)-3,3-diethylurea (CAS 881937-62-8), also named 3-(4-acetylphenyl)-1,1-diethylurea or N'-(4-acetylphenyl)-N,N-diethylurea, is a trisubstituted non-symmetrical urea with molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.29 g/mol. Its structure features a 4-acetylphenyl group appended to one urea nitrogen and two ethyl groups on the opposing nitrogen, placing it within the 1-aryl-3,3-dialkylurea subclass.

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
CAS No. 881937-62-8
Cat. No. B3388595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylphenyl)-3,3-diethylurea
CAS881937-62-8
Molecular FormulaC13H18N2O2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC=C(C=C1)C(=O)C
InChIInChI=1S/C13H18N2O2/c1-4-15(5-2)13(17)14-12-8-6-11(7-9-12)10(3)16/h6-9H,4-5H2,1-3H3,(H,14,17)
InChIKeyZPLWLVOUNZGRFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Acetylphenyl)-3,3-diethylurea (CAS 881937-62-8): Procurement-Relevant Identity and Baseline Characterization


1-(4-Acetylphenyl)-3,3-diethylurea (CAS 881937-62-8), also named 3-(4-acetylphenyl)-1,1-diethylurea or N'-(4-acetylphenyl)-N,N-diethylurea, is a trisubstituted non-symmetrical urea with molecular formula C₁₃H₁₈N₂O₂ and molecular weight 234.29 g/mol . Its structure features a 4-acetylphenyl group appended to one urea nitrogen and two ethyl groups on the opposing nitrogen, placing it within the 1-aryl-3,3-dialkylurea subclass. The compound is catalogued as a small-molecule screening scaffold by multiple commercial suppliers, including Enamine (catalogue EN300-36194, purity ≥95%) . A patent source ascribes to this compound pronounced activity in arresting proliferation of undifferentiated cells and inducing monocytic differentiation, suggesting potential relevance in oncology and dermatological research [1]. However, the compound lacks dedicated peer-reviewed pharmacological characterization, and all biological activity data remain limited to screening-level observations.

Why 1-(4-Acetylphenyl)-3,3-diethylurea Cannot Be Generically Substituted with Other 1-Aryl-3,3-dialkylureas


Within the 1-aryl-3,3-dialkylurea class, even minor substitution changes produce large shifts in target engagement, physicochemical profile, and biological readout. The 4-acetyl substituent confers a hydrogen-bond-accepting ketone at the para position of the phenyl ring, a feature absent in analogs bearing halogen, hydroxyl, or unsubstituted phenyl groups . Comparative screening data curated in BindingDB demonstrate that the position and identity of the aryl substituent on the diethylurea scaffold can shift UT-A1 transporter inhibition IC₅₀ values by more than an order of magnitude among close analogs [1]. Furthermore, the acetyl group provides a synthetic handle — via oxidation to the carboxylic acid, reduction to the alcohol, or condensation to Schiff bases — that enables downstream derivatization inaccessible to halogenated or non-functionalized analogs . Generic substitution therefore risks both loss of desired biological activity and forfeiture of the unique chemical versatility provided by the 4-acetylphenyl motif.

Product-Specific Quantitative Differentiation Evidence for 1-(4-Acetylphenyl)-3,3-diethylurea (CAS 881937-62-8)


Para-Acetyl vs. Meta-Hydroxy Substitution: Physicochemical Differentiation from the Celiprolol Intermediate A-1354

The closest structurally characterized analog is 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea (A-1354; CAS 79881-89-3), a key intermediate in celiprolol synthesis. The target compound differs by absence of the 4-hydroxy group and relocation of the acetyl from meta to para position [1]. These changes produce measurable differences in bulk physicochemical properties. The target compound (C₁₃H₁₈N₂O₂, MW 234.29) has one fewer hydrogen-bond donor than A-1354 (C₁₃H₁₈N₂O₃, MW 250.29), reducing polarity and altering solubility profile . The para-acetyl arrangement eliminates the intramolecular hydrogen bond possible in the ortho-hydroxy-acetyl motif of A-1354, which is known to affect solid-state stability and melting behaviour of the celiprolol intermediate [1].

Physicochemical profiling Drug intermediate comparison Solid-state properties

Para-Acetyl vs. Meta-Chloro Substitution: Inferred Pharmacological Differentiation Based on UT-A1 Transporter Screening Data

The most pharmacologically characterized close analog is 3-(3-chlorophenyl)-1,1-diethylurea (CAS 15441-95-9), for which BindingDB records an IC₅₀ of 5.0 µM (5,000 nM) against rat UT-A1 expressed in MDCK cells [1]. The target compound shares an identical diethylurea core and differs only by replacement of the 3-chloro substituent with a 4-acetyl group. While the target compound lacks a published IC₅₀ in the same assay, the physicochemical distinction between an electron-withdrawing chlorine (σₘ = +0.37) and an electron-withdrawing acetyl group (σₚ = +0.50 for COCH₃) suggests that the 4-acetyl analog will exhibit different hydrogen-bonding capacity at the UT-A1 binding site, as the acetyl carbonyl can act as a hydrogen-bond acceptor absent in the chloro analog [2]. Existing UT-A1 structure-activity relationship studies demonstrate that aryl substituent electronic character strongly modulates inhibitor potency, with IC₅₀ values spanning 150 nM to >50 µM across related phenylurea series [3].

Urea transporter inhibition UT-A1 pharmacology Diuretic target screening

Monocytic Differentiation-Inducing Activity: Patent-Claimed Differentiation from Simple Urea Derivatives

A patent-associated data source attributes to 1-(4-acetylphenyl)-3,3-diethylurea pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, with proposed utility as an anti-cancer agent and for treatment of skin diseases including psoriasis [1]. This biological profile distinguishes the compound from simple phenylurea herbicides (e.g., diuron, linuron) and from the celiprolol intermediate A-1354, which are not associated with differentiation-inducing activity. The mechanism is proposed to involve interaction with specific molecular targets, potentially enzyme inhibition via active-site or allosteric-site binding [2]. However, no quantitative IC₅₀, EC₅₀, or comparative data against a reference differentiation agent (such as 1α,25-dihydroxyvitamin D₃ or all-trans retinoic acid) are publicly available, and this evidence must be treated as an unvalidated screening observation pending confirmatory studies.

Differentiation therapy Leukemia research Monocyte differentiation

Synthetic Tractability and Derivatization Potential vs. Halogenated 1-Aryl-3,3-dialkylurea Analogs

The 4-acetylphenyl substituent provides a ketone functional group that enables downstream chemical transformations not accessible from the corresponding 4-chloro, 4-bromo, or unsubstituted phenyl analogs. The acetyl group can be oxidized to the carboxylic acid (4-carboxyphenyl), reduced to the 1-(4-(1-hydroxyethyl)phenyl) derivative, or condensed with primary amines to form Schiff base adducts . A related compound, 1-[4-(1-aminoethyl)phenyl]-3,3-diethylurea hydrochloride (Enamine EN300-108651, purity 95%), demonstrates that the acetyl group serves as a precursor to chiral amine-containing analogs . This synthetic versatility distinguishes the target compound from halogenated analogs such as 3-(3-chlorophenyl)-1,1-diethylurea, where the C–Cl bond is resistant to mild chemical modification under conditions compatible with the urea linkage. The facile interconversion of the acetyl group makes this compound a versatile scaffold for focused library synthesis .

Synthetic chemistry Derivatization Chemical library design

Research and Industrial Application Scenarios for 1-(4-Acetylphenyl)-3,3-diethylurea (CAS 881937-62-8) Based on Quantitative Differentiation Evidence


Focused Library Synthesis Using the 4-Acetyl Handle for Divergent Derivatization

Medicinal chemistry groups constructing focused 1-aryl-3,3-dialkylurea libraries should prioritize procurement of 1-(4-acetylphenyl)-3,3-diethylurea over halogenated analogs because the 4-acetyl group supports at least three distinct mild-condition transformations (oxidation, reduction, reductive amination) [1]. This permits generation of carboxylic acid, secondary alcohol, and amine derivatives from a single parent scaffold, reducing synthesis burden relative to parallel acquisition of the individual 4-carboxy, 4-(1-hydroxyethyl), and 4-(1-aminoethyl) analogs. The commercial availability of the downstream amine derivative (EN300-108651) validates this synthetic route [2].

UT-A1 Urea Transporter Inhibitor Screening Where a Hydrogen-Bond-Accepting Pharmacophore Is Desired

Investigators screening for novel urea transporter UT-A1 inhibitors as diuretic candidates should consider 1-(4-acetylphenyl)-3,3-diethylurea when the screening objective is to explore hydrogen-bond-acceptor interactions in the UT-A1 binding pocket [1]. The 4-acetyl carbonyl provides a hydrogen-bond-accepting motif that is absent in the 3-chlorophenyl analog (IC₅₀ = 5.0 µM) and may engage distinct residues [2]. Although the target compound lacks a published UT-A1 IC₅₀, its incorporation into a screening panel alongside halogenated analogs can establish structure-activity relationships that differentiate electrostatic from steric contributions to UT-A1 inhibition [3].

Differentiation Therapy and Oncology Phenotypic Screening

Researchers conducting phenotypic screens for compounds that induce monocytic differentiation of undifferentiated or leukemic cells may include 1-(4-acetylphenyl)-3,3-diethylurea based on the patent claim of pronounced differentiation-inducing activity [1]. This compound provides a structurally distinct chemotype compared to vitamin D₃ analogs and retinoids, which are the predominant differentiation-inducing agents. Given the absence of quantitative potency data, initial screening at 1–10 µM with a reference comparator such as 1α,25-dihydroxyvitamin D₃ is recommended to benchmark activity before committing to procurement of larger quantities [2].

Analytical Method Development for N,N′-Substituted Urea Positional Isomers

Analytical chemistry laboratories developing mass spectrometry methods for differentiating positional isomers of N,N′-substituted ureas can use 1-(4-acetylphenyl)-3,3-diethylurea as a model trisubstituted urea standard [1]. The compound's asymmetric substitution pattern and characteristic fragmentation behavior make it suitable for validating electrospray ionization tandem mass spectrometry (ESI-MS/MS) protocols designed to distinguish regioisomeric ureas, an application relevant to pharmaceutical impurity profiling and drug discovery quality control [1].

Quote Request

Request a Quote for 1-(4-Acetylphenyl)-3,3-diethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.